Propyl valerate
Description
Structure
2D Structure
Properties
IUPAC Name |
propyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-8(9)10-7-4-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJKPKOYARNFNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161513 | |
| Record name | Propyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
167.00 to 168.00 °C. @ 760.00 mm Hg | |
| Record name | Propyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
141-06-0 | |
| Record name | Propyl pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propyl valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141060 | |
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| Record name | Propyl valerate | |
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| Record name | Propyl valerate | |
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| Record name | Propyl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.958 | |
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| Record name | PROPYL VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28688DWX24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-70.7 °C | |
| Record name | Propyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis Methodologies and Mechanistic Studies
Conventional Esterification Routes
The most common approach to synthesizing propyl valerate (B167501) is through the direct esterification of valeric acid with 1-propanol (B7761284). This method is favored for its straightforward nature and the ready availability of the starting materials. mdpi.com
Acid-Catalyzed Esterification of Valeric Acid and 1-Propanol
The reaction between valeric acid and 1-propanol is typically catalyzed by a strong acid, such as sulfuric acid, to achieve viable reaction rates. benchchem.com The general reaction is as follows:
CH₃(CH₂)₃COOH + CH₃CH₂CH₂OH ⇌ CH₃(CH₂)₃COOCH₂CH₂CH₃ + H₂O
The esterification of valeric acid with 1-propanol is a reversible and thermodynamically controlled process. mdpi.com This means that the final yield is dictated by the reaction's equilibrium constant, not just the reaction rate. mdpi.com Key parameters that are optimized to drive the reaction towards the product side include temperature, molar ratios of reactants, and catalyst concentration. benchchem.com
Kinetic studies are crucial for understanding the rate at which equilibrium is reached. The reaction rate is influenced by both electronic and steric effects of the reactants. benchchem.com For instance, a Taft equation can be used to correlate reaction rates with these effects. benchchem.com The activation energy for the esterification of valeric acid with 1-propanol catalyzed by Amberlyst 15 has been determined to be 58 kJ/mol. benchchem.com
Table 1: Kinetic and Thermodynamic Parameters for Propyl Valerate Synthesis
| Parameter | Value/Range | Significance |
| Molar Ratio (Acid:Alcohol) | 1:1.2 | Optimizes conversion by shifting equilibrium. benchchem.com |
| Temperature | 80–100°C | Increases reaction rate. benchchem.com |
| Catalyst Concentration | 1–5% w/w | Accelerates the attainment of equilibrium. benchchem.com |
| Activation Energy (Amberlyst 15) | 58 kJ/mol | Indicates the energy barrier for the reaction. benchchem.com |
The choice of solvent can significantly impact the yield of this compound. While the reaction can be performed without a solvent, the use of certain organic solvents can be beneficial. Hydrophobic solvents are often preferred as they can help to remove water, a byproduct of the reaction, thereby shifting the equilibrium towards the formation of the ester. rsc.org Protic solvents have also been shown to influence the reaction; for example, using isopropyl alcohol as a solvent increased the ester yield by 22% compared to ethanol (B145695). benchchem.com However, the presence of water can have an inhibitory effect, with a 10 wt% water concentration leading to a 40% reduction in the reaction rate constant. benchchem.com this compound itself is soluble in organic solvents like ethanol and ether but has low solubility in water. solubilityofthings.com
To overcome issues associated with homogeneous acid catalysts like corrosion and difficult separation, solid acid catalysts such as ion-exchange resins are widely used. researchgate.netbcrec.id Amberlyst 15, a macroreticular sulfonic acid resin, is a particularly effective catalyst for the esterification of valeric acid with 1-propanol. benchchem.comresearchgate.net It provides a high surface area for the reaction to occur and can be easily separated from the reaction mixture upon completion. researchgate.net Studies have shown that Amberlyst 15 can achieve a 92% conversion of valeric acid at 363 K. benchchem.com The use of such resins also minimizes side reactions, leading to a purer product. researchgate.net
Alkylation of Valeronitrile (B87234) Derivatives
An alternative synthetic route to this compound involves the alkylation of valeronitrile. This multi-step process begins with the formation of a carbanion from valeronitrile using a strong base, such as sodium amide (NaNH₂) or a sodium alkoxide (NaOR), in a suitable solvent like tetrahydrofuran (B95107) or isopropyl ether. benchchem.com This carbanion is then alkylated with n-propyl bromide to yield di-n-propylacetonitrile. benchchem.com Subsequent hydrolysis of the nitrile group leads to the formation of this compound. A key aspect of this method is controlling the temperature during alkylation, typically between 10–18°C, to prevent unwanted side reactions. benchchem.com This method has been reported to yield di-n-propylacetonitrile at 75.4%. benchchem.com
Decarboxylation of Cyanacetic Acid Precursors
Another synthesis strategy involves the decarboxylation of a cyanacetic acid derivative. This process starts with the synthesis of di-n-propyl cyanacetic acid from ethyl cyanoacetate (B8463686) and n-propyl bromide in the presence of sodium n-propylate, which can achieve an 83% yield. benchchem.comchemicalbook.com The resulting di-n-propyl cyanacetic acid is then subjected to thermal decarboxylation at temperatures ranging from 160–190°C. benchchem.comchemicalbook.com This high-temperature step removes the carboxylic acid group as carbon dioxide, yielding di-n-propyl acetonitrile (B52724), which can then be converted to this compound. benchchem.com
Biomass-Derived Synthesis Pathways
The transition towards sustainable chemical production has spurred research into synthesizing compounds like this compound from biomass. These pathways offer a green alternative to traditional fossil fuel-based methods.
A prominent biomass-derived route to valerate esters is the catalytic hydrogenation of γ-valerolactone (GVL). GVL is a key platform molecule that can be readily produced from renewable sources. benchchem.com The synthesis of this compound via this method involves the ring-opening of GVL and subsequent esterification with propanol (B110389), facilitated by a catalyst.
The conversion of GVL to valerate esters is efficiently carried out using bifunctional catalysts, which possess both metal sites for hydrogenation and acid sites for ring-opening and esterification reactions. researchgate.netlookchem.com Copper/zirconia (Cu/ZrO2) systems have emerged as particularly effective catalysts for this transformation. benchchem.comlookchem.com
Research has shown that Cu/ZrO2 catalysts, prepared via specific reduction-oxidation strategies, exhibit excellent performance. For instance, in the conversion of GVL to pentyl valerate (a close analog of this compound), a Cu/ZrO2 catalyst achieved an 85.4% GVL conversion with 98.0% selectivity to the valerate ester. conicet.gov.arlookchem.com The high efficiency of this catalyst is attributed to several factors:
Highly Dispersed Copper: The presence of small, highly dispersed copper (Cu⁰) particles provides the active sites necessary for the dissociation of hydrogen (H₂). benchchem.comlookchem.com
Acid-Base Functionality: The zirconia (ZrO₂) support provides acid-base pairs that facilitate the polarization and activation of the carbonyl group (C=O) in the GVL molecule, promoting the ring-opening reaction. benchchem.comresearchgate.net
Synergy of Copper Species: The cooperation between metallic copper (Cu⁰) and ionic copper (Cu⁺) species on the catalyst surface enhances the adsorption of intermediate molecules, further boosting the reaction. conicet.gov.arlookchem.com
Interfacial Active Centers: Advanced studies have revealed that the interface between copper and zirconia creates unique active centers, including oxygen vacancies and charged metal species (Cuδ-), which significantly improve the adsorption and activation of reactants. researchgate.net
The table below presents a comparative analysis of different catalytic systems used in the hydrogenation of GVL, highlighting the performance of copper-based catalysts.
| Catalyst | Temp (°C) | Pressure (MPa) | GVL Conversion (%) | Valerate Selectivity (%) | Reference |
| Cu/ZrO₂ | 220 | 2.5 | 85.4 | 98.0 | benchchem.comlookchem.com |
| Ru/SBA-SO₃H | 200 | 3.0 | 94.0 | 99.2 | benchchem.com |
| Ni-Montmorillonite | 180 | 4.0 | 68.9 | - | benchchem.com |
Data presented for the synthesis of pentyl valerate, demonstrating catalyst efficacy for valerate esters.
The synthesis of this compound from biomass-derived GVL aligns with several core principles of Green Chemistry. kahedu.edu.inmdpi.com
Use of Renewable Feedstocks: The entire production chain begins with lignocellulosic biomass, a renewable resource, rather than depletable fossil fuels. conicet.gov.armdpi.com
Catalysis: The process relies on catalytic reagents rather than stoichiometric ones. acs.org The use of heterogeneous catalysts like Cu/ZrO₂ is advantageous as they can be easily separated from the reaction mixture and recycled, minimizing waste. lookchem.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The conversion of GVL, propanol, and hydrogen into this compound is an addition-type reaction pathway that can achieve high atom economy, generating minimal byproducts.
Designing Safer Chemicals: GVL itself is considered a green solvent and a safer chemical intermediate, being less toxic and having favorable environmental properties compared to many petroleum-derived alternatives. rsc.org
Catalytic Hydrogenation of γ-Valerolactone (GVL)
Exploration of Alternative Synthetic Routes
Beyond biomass-centric pathways, other chemical transformations involving the ester functional group of this compound are subjects of scientific study.
This compound can undergo hydrazinolysis, a reaction where the ester is treated with hydrazine (B178648) (typically as hydrazine hydrate) to form the corresponding acyl hydrazide, in this case, valeric hydrazide. google.com This reaction is a general method for converting esters into hydrazide derivatives. nih.gov
The process typically involves heating a mixture of the ester (e.g., this compound) and hydrazine hydrate. google.comrsc.org During the reaction, the propanol group is displaced by the hydrazine moiety. In one documented procedure for a similar ester, ethyl valerate, the reaction is heated to reflux, and the byproduct alcohol (ethanol) and water are removed by distillation to drive the reaction to completion. google.com This method resulted in a 92% yield of the desired valeric hydrazide, demonstrating an efficient transformation of the valerate ester into a different functional compound. google.com
Chemical Reaction Analysis and Fundamental Mechanisms
This compound, as an ester, participates in a variety of chemical reactions that are fundamental to its role in different applications, from flavor and fragrance to potential biofuel additives. The primary reaction types include hydrolysis, reduction, transesterification, oxidation, and thermal decomposition. Understanding the mechanisms and kinetics of these reactions is crucial for optimizing its synthesis and application.
Hydrolysis Reactions under Acidic and Basic Conditions
The hydrolysis of this compound involves the cleavage of the ester bond by water to yield valeric acid (pentanoic acid) and propanol. This reaction is reversible and can be catalyzed by either an acid or a base. vvc.edulibretexts.org
Acid-Catalyzed Hydrolysis:
Under acidic conditions, typically using a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), the reaction is the reverse of Fischer esterification. vvc.edulibretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk
Reaction: this compound + H₂O ⇌ Valeric acid + Propanol autrj.com
Kinetic studies have shown that this reaction generally follows second-order kinetics. autrj.com
Base-Catalyzed Hydrolysis (Saponification):
In the presence of a base, such as sodium hydroxide (B78521) (NaOH), hydrolysis is irreversible and is known as saponification. chemguide.co.uk The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt and propanol. The formation of the stable carboxylate salt drives the reaction to completion. chemguide.co.uk To obtain the free valeric acid, the resulting salt must be acidified in a subsequent step. chemguide.co.uk
Reaction: this compound + NaOH → Sodium valerate + Propanol
Table 1: Comparison of Hydrolysis Conditions for this compound
| Condition | Catalyst | Temperature | Conversion Efficiency | Major Products |
| Acidic | H⁺ (e.g., HCl, H₂SO₄) | Reflux | ~60–75% | Valeric acid, Propanol |
| Basic (Saponification) | OH⁻ (e.g., NaOH) | 60–80°C | ~85–90% | Sodium valerate, Propanol |
This table is based on generalized conditions for ester hydrolysis and may vary based on specific experimental setups. autrj.com
Reduction Reactions with Strong Reducing Agents
This compound can be reduced to primary alcohols using strong reducing agents. The specific products depend on the reducing agent used.
With strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) , the ester is reduced to two primary alcohols: 1-pentanol (B3423595) (from the acyl portion) and propanol (from the alkoxy portion). libretexts.orgucalgary.ca The reaction proceeds through a nucleophilic acyl substitution, where a hydride ion replaces the propoxy group to form an intermediate aldehyde, which is then further reduced to the corresponding alcohol. ucalgary.ca Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org
Reaction with LiAlH₄: this compound + LiAlH₄ → 1-Pentanol + Propanol
For a more selective reduction to an aldehyde, a less reactive and bulkier reducing agent like diisobutylaluminum hydride (DIBAL-H) can be used, typically at low temperatures. libretexts.orgmasterorganicchemistry.com This allows for the isolation of the intermediate aldehyde, pentanal. libretexts.orgmasterorganicchemistry.com
Reaction with DIBAL-H (at low temperature): this compound + DIBAL-H → Pentanal + Propanol
Table 2: Reduction Products of this compound
| Reducing Agent | Primary Product(s) | Reaction Conditions |
| Lithium aluminum hydride (LiAlH₄) | 1-Pentanol, Propanol | Anhydrous ether, 0–25°C |
| Diisobutylaluminum hydride (DIBAL-H) | Pentanal | Low temperature (e.g., -78°C) |
This table summarizes typical outcomes for ester reductions. libretexts.orgucalgary.camasterorganicchemistry.com
Transesterification Processes and Ester Interchange
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. benchchem.com This reaction is often catalyzed by an acid or a base. For this compound, this can be used to produce other valerate esters. This process is significant in the context of biodiesel production and in synthesizing various esters for different applications. benchchem.com
The reaction is an equilibrium process. To favor the formation of the desired product, the alcohol reactant is often used in excess, or one of the products is removed from the reaction mixture as it is formed. benchchem.com Both acid catalysts, like Amberlyst 46, and enzymatic catalysts, such as lipases, have been used for the transesterification of valerates. benchchem.com
General Reaction: this compound + R'OH ⇌ R'-valerate + Propanol
Table 3: Catalysts for this compound Transesterification
| Catalyst Type | Example | Typical Alcohol (R'-OH) | Temperature | Approximate Yield |
| Acid Catalyst | Amberlyst 46 | Methanol | 70°C | 80–85% |
| Enzymatic Catalyst | Lipases | Ethanol | 40°C | 70–75% |
Data is illustrative of transesterification processes for similar esters. benchchem.com
Oxidation and Combustion Behavior
The oxidation of this compound, particularly its combustion, is relevant to its potential use as a fuel additive. benchchem.com Complete combustion yields carbon dioxide (CO₂) and water (H₂O). benchchem.com However, under low-temperature oxidation conditions, a more complex array of intermediate products can be formed, including valeric acid, propenoate esters, and various olefins. benchchem.com
Studies on structurally similar esters like ethyl valerate have shown that they can exhibit higher burning velocities than conventional fuels like iso-octane, suggesting efficient combustion. benchchem.com The oxidation process at lower temperatures can also display phenomena such as cool flames and a negative temperature coefficient (NTC) behavior. benchchem.com
Thermal Decomposition Studies
When subjected to high temperatures in the absence of oxygen (pyrolysis), this compound decomposes into smaller molecules. benchchem.com The primary decomposition pathway involves the cleavage of the C–O bond through radical chain reactions. benchchem.com Pyrolysis products at temperatures between 600–800°C typically include valeric acid, ethylene, propylene, and carbon dioxide. benchchem.com The thermal decomposition of related esters has been studied, indicating that the primary reactions often involve the formation of an alkene and a carboxylic acid. osti.gov
Kinetic Modeling of Reaction Pathways
Kinetic modeling is essential for understanding and predicting the behavior of this compound in various chemical processes.
Hydrolysis: Kinetic studies of the alkali-catalyzed hydrolysis of this compound in aqueous-organic solvent mixtures have been conducted. autrj.com These studies have found that the reaction follows second-order kinetics and that the rate constants are influenced by solvent composition and temperature. autrj.com The data suggests that the reaction mechanism can shift from bimolecular to unimolecular with increasing temperature in certain solvent systems. autrj.com
Oxidation/Combustion: While specific kinetic models for this compound are not extensively detailed in the provided context, models for similar esters like methyl valerate exist. Absolute rate constants for the gas-phase reactions of hydroxyl radicals with a series of methyl esters have been measured, providing foundational data for atmospheric and combustion modeling. acs.org For instance, the rate constant for the reaction of OH radicals with methyl valerate at room temperature is approximately 4.83 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.org
Pyrolysis: The thermal decomposition of related esters has been kinetically modeled. For instance, the pyrolysis of n-propyl formate (B1220265), which also produces propene, was found to be a first-order reaction with an activation energy of approximately 39.7 kcal/mol. osti.gov Such models help in understanding the stability and decomposition pathways of esters under thermal stress.
Advanced Analytical Chemistry and Characterization Techniques
Spectroscopic Methods in Structural Elucidation
Spectroscopic techniques are indispensable tools for probing the molecular structure of propyl valerate (B167501). By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.
Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Quantification and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like propyl valerate. researchgate.net In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments.
For the quantification of this compound, a polar capillary column, such as DB-WAX, is often employed. benchchem.com The use of an internal standard is a common practice to ensure accuracy in quantification. benchchem.com Electron Ionization (EI) is a frequently used "hard" ionization technique that bombards the analyte molecules with high-energy electrons, leading to extensive and reproducible fragmentation. scioninstruments.com This fragmentation is highly characteristic of the molecule's structure.
The mass spectrum of this compound exhibits a distinct fragmentation pattern. Key fragments are observed at specific mass-to-charge ratios (m/z), which are instrumental in its identification. The molecular ion peak (M+) provides the molecular weight of the compound. mnstate.edu
Table 1: Prominent Mass Spectral Peaks for this compound
| Mass-to-Charge Ratio (m/z) | Corresponding Fragment |
| 103 | [CH3(CH2)3COO]+ |
| 85 | [CH3(CH2)3CO]+ |
| 57 | [CH3(CH2)2]+ |
| 43 | [CH3CH2CH2]+ |
| 41 | [CH2=CH-CH2]+ |
This table showcases the primary fragments observed in the electron ionization mass spectrum of this compound, aiding in its structural confirmation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR are utilized to confirm the compound's structural integrity. benchchem.com
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. For this compound, characteristic peaks corresponding to the propyl and valerate moieties are observed. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The analysis of NMR data, including chemical shifts and coupling constants, can also offer insights into the conformational preferences of the molecule. auremn.org.br
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR |
| Proton | Chemical Shift (ppm) |
| CH₃ (propyl) | ~0.9 |
| CH₂ (propyl) | ~1.6 |
| O-CH₂ (propyl) | ~4.0 |
| CH₃ (valerate) | ~0.9 |
| CH₂ (valerate, γ) | ~1.3 |
| CH₂ (valerate, β) | ~1.6 |
| α-CH₂ (valerate) | ~2.2 |
This interactive table presents the anticipated chemical shifts for the different protons and carbons in the this compound molecule, which are crucial for its structural verification.
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Vibrational Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. explorationpub.com The resulting FTIR spectrum displays absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrational frequencies of different bonds within the this compound molecule. gelest.com
The most prominent absorption band in the FTIR spectrum of this compound is due to the stretching vibration of the carbonyl group (C=O) of the ester function, which typically appears in the region of 1750-1735 cm⁻¹. docbrown.info Other characteristic absorptions include the C-O stretching vibrations of the ester group and the C-H stretching and bending vibrations of the alkyl chains. docbrown.info The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) is also used for the identification of the compound. docbrown.info
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2960-2870 | C-H stretching | Alkyl groups |
| ~1740 | C=O stretching | Ester |
| ~1250-1000 | C-O stretching | Ester |
This table highlights the key infrared absorption frequencies for this compound, allowing for the identification of its characteristic functional groups.
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are fundamental for separating this compound from complex mixtures and for its precise quantification. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. For esters like this compound, reversed-phase HPLC (RP-HPLC) is a common mode. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. akjournals.com
The separation is based on the hydrophobicity of the analytes. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. akjournals.com A UV detector is often used for detection, with the wavelength set to a value where the analyte absorbs, such as 210 nm. akjournals.com HPLC is particularly useful for assessing the purity of this compound by separating it from any non-volatile impurities or related substances. mtoz-biolabs.com
Gas Chromatography (GC) for Volatile Analysis and Quantitative Determination
Gas Chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. mdpi.com In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.
For quantitative analysis, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity and wide linear range for hydrocarbons. nih.gov The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration. The use of a suitable capillary column, such as one with a wax-based stationary phase, provides excellent resolution for separating this compound from other volatile components in a sample. nih.gov This makes GC-FID a robust method for the quantitative determination of this compound in various matrices, including food and environmental samples. nih.gov
Advanced Catalyst Characterization for Synthesis Research
X-ray Diffraction (XRD)
X-ray Diffraction is a non-destructive technique used to identify the crystalline structure and phase composition of catalyst materials. nih.gov By analyzing the diffraction pattern, researchers can confirm the successful synthesis of the desired crystalline framework, determine the crystallite size of active metal particles, and detect any structural changes that may occur during the reaction or regeneration processes. acs.orgdoi.org For instance, in studies of solid acid catalysts, XRD is used to verify the structure of materials like zeolites or functionalized silica (B1680970). nih.govgoogle.com
Table 1: Selected XRD Findings for Esterification Catalysts
| Catalyst System | 2θ Peaks / Structural Information | Finding | Source |
| Titanoaluminophosphate | Confirmed AlPO₄-5 type structure | The analysis verified the intended crystalline framework of the catalyst. | google.com |
| Chitosan-SO₃H | Broad peaks indicating amorphous nature | The introduction of sulfonic acid groups did not alter the semi-crystalline nature of the original chitosan (B1678972). | nih.gov |
| SF/NZVI | Peaks corresponding to Fe⁰ and SiO₂ | Confirmed the presence of nano zero-valent iron on the silica fume support. | nih.gov |
| Co-POM@MIL-101(Cr) | Patterns matched simulated MIL-101(Cr) | Showed that the catalyst structure was maintained after synthesis and even after multiple reaction cycles. | rsc.org |
Electron Microscopy (SEM & TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide detailed information about the morphology and microstructure of catalysts.
Scanning Electron Microscopy (SEM) is used to visualize the surface topography, particle shape, and size distribution of the catalyst. mdpi.comnanoient.org SEM analysis can reveal whether a catalyst has a uniform structure or consists of irregular agglomerates. rsc.org
Transmission Electron Microscopy (TEM) offers higher resolution, allowing for the examination of the internal structure of the catalyst. nanoient.org It is particularly useful for confirming the dispersion of active species on a support material and visualizing the porous network of mesoporous catalysts. rsc.orgresearchgate.net For the esterification of valeric acid with ethanol (B145695), TEM images have shown that active phosphotungstic acid (PTA) species were well-dispersed within the uniform pore channels of an Al-SBA-15 support. researchgate.net
Table 2: Morphological Characteristics of Catalysts Observed by Electron Microscopy
| Catalyst | Technique | Observation | Significance | Source |
| AgN-PW | SEM & TEM | SEM showed nanospheres (500-600 nm), a change from the irregular block structure of the precursor. TEM confirmed a mesoporous structure. | Successful ion exchange and formation of a structured catalyst, consistent with porosity data. | rsc.org |
| Au/ZnO@Si | SEM & TEM | SEM revealed a smooth surface, indicating uniform silicon shell coating. TEM showed the core-shell structure and Au particle distribution. | Confirmed the successful synthesis of the designed hydrophobic core-shell catalyst structure. | mdpi.com |
| 30% PTA/Al-SB | TEM | Showed that PTA species were well dispersed in the uniform pore channels of the Al-SB support. | Good dispersion is critical for maximizing the availability of active sites to reactants. | researchgate.net |
| SF/NZVI | SEM & TEM | SEM-EDX confirmed the elemental composition. TEM showed spherical NZVI nanoparticles (20-100 nm) on the silica fume surface. | Visual confirmation of the catalyst's nanoscale structure and composition. | nih.gov |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a versatile tool for identifying functional groups present on the catalyst surface. scispace.com In the context of this compound synthesis, it is frequently used to confirm the successful incorporation of acidic functional groups, such as sulfonic acid (-SO₃H), onto a catalyst support, which are often the source of catalytic activity. nih.govscientific.netrepec.org The technique can also be used with adsorbed probe molecules, like pyridine (B92270) or ammonia, to differentiate between and quantify Brønsted and Lewis acid sites, providing deeper insight into the nature of the catalyst's acidity. mdpi.comacs.org
Table 3: FTIR Analysis of Functional Groups in Esterification Catalysts
| Catalyst | Wavenumber (cm⁻¹) | Assigned Vibration / Functional Group | Finding | Source |
| ACSA (Activated Carbon) | ~1168, ~1035 | Symmetric and asymmetric stretching of S=O in -SO₃H | Confirmed the successful introduction of sulfonic acid groups onto the carbon surface. | scientific.net |
| SF/NZVI | 1034 - 1057, 448 | Si-O-Si asymmetric stretching, O-Si-O bending | Indicated the primary structure of the silica fume support was maintained after modification with iron nanoparticles. | nih.gov |
| AgN-PW | 1080, 983, 890, 805 | P-O, W=O, W-O-W vibrations of the Keggin anion | Confirmed that the primary Keggin structure of the heteropolyacid was preserved in the synthesized catalyst. | rsc.org |
| Chitosan-SO₃H | ~1026 | S=O stretching in -SO₃H group | Provided direct evidence for the successful sulfonation of the chitosan polymer. | nih.gov |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of a catalyst, which is crucial for reactions that may be conducted at elevated temperatures. rsc.org The analysis can identify the temperatures at which different components of the catalyst, such as grafted functional groups or organic linkers, decompose. arabjchem.org This information is vital for understanding the catalyst's operational limits and its stability during potential regeneration cycles. TGA can also quantify the amount of organic material functionalized onto an inorganic support. mdpi.com
Table 4: Thermal Stability of Catalysts Determined by TGA
| Catalyst | Temperature Range (°C) | Mass Loss Event | Interpretation | Source |
| AgN-PW | > 580 | Decomposition of Keggin structure | The catalyst possesses high thermal stability, making it suitable for high-temperature esterification reactions. | rsc.org |
| RHAPDA | 30 - 900 | Multi-step decomposition | Showed the thermal degradation profile of the functionalized rice husk ash catalyst. | arabjchem.org |
| Chitosan-SO₃H | 200 - 600 | Decomposition of sulfonic groups and chitosan backbone | Determined the thermal stability limits of the functionalized biopolymer catalyst. | nih.gov |
| SBA-15-IL-SO₄ | 200 - 650 | Combustion of adsorbed valeric acid (post-reaction) | Characterized the species remaining on the catalyst after use, showing a mass loss of 17.5% due to adsorbed reactants. | mdpi.com |
Surface Area and Porosity Analysis
The Brunauer-Emmett-Teller (BET) method, which relies on nitrogen physisorption, is used to determine the specific surface area, total pore volume, and pore size distribution of a catalyst. nih.gov A high surface area and appropriate pore structure are often desirable as they enhance the accessibility of reactant molecules to the active sites distributed throughout the catalyst, thereby improving catalytic activity. google.comrsc.org
Table 5: Textural Properties of Catalysts from Nitrogen Physisorption
| Catalyst | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) | Significance | Source |
| Titanoaluminophosphate | 269 | - | - | A high surface area is beneficial for catalytic activity. | google.com |
| AgN-PW | 118.9 | 0.29 | 9.7 | The data confirmed the mesoporous nature of the catalyst, facilitating reactant access. | rsc.org |
| MgAlPO₄ | - | - | 28.7 | The presence of large nanopores was clearly revealed. | nanoient.org |
| SF/NZVI | 32.18 | 0.12 | 14.63 | Characterized the surface properties of the synthesized composite catalyst. | nih.gov |
Catalysis and Biocatalysis in Propyl Valerate Production Research
Heterogeneous Catalysis Development
Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling. Research in this area has concentrated on developing robust and highly active solid catalysts.
Sulfated zirconia (SO₄²⁻/ZrO₂) stands out as a solid superacid catalyst in various organic transformations, including esterification. The catalytic prowess of SO₄²⁻/ZrO₂ is attributed to the presence of strong Lewis acid sites, which are formed by the interaction between sulfate (B86663) groups and zirconium ions. nih.gov This interaction alters the electronic environment around the metal ions, enhancing catalytic activity. nih.gov
Studies have shown that zirconia-based solid acids are effective green catalysts for esterification reactions, offering high yields in shorter reaction times. researchgate.net The catalytic performance can be influenced by factors such as the catalyst's surface area and the accessibility of reactants to the active sites. researchgate.net For instance, research on the esterification of levulinic acid with ethanol (B145695) demonstrated a clear correlation between the structural properties, acidity, and catalytic activity of sulfated Si-doped ZrO₂ catalysts. researchgate.net The incorporation of silicon into the zirconia lattice can lead to a higher surface area and an increased number of acid sites, thereby improving catalytic efficiency. researchgate.net Furthermore, the reusability of SO₄²⁻/ZrO₂ catalysts has been demonstrated, which is a significant advantage for industrial applications. researchgate.net
| Catalyst | Reactants | Heating Method | Key Findings | Reference |
| SO₄²⁻/ZrO₂ | Aromatic Esters | Microwave | Efficient green catalyst, comparable activity to pTsOH, reusable. researchgate.net | |
| Al(III)/ZrO₂ | Not Specified | Conventional, Ultrasonic, Microwave | Microwave heating showed the highest catalytic activity. researchgate.net | |
| Sulfated Si-doped ZrO₂ | Levulinic acid, Ethanol | Not Specified | Increased surface area and acidity with Si-doping improved ethyl levulinate yield. researchgate.net |
Copper-zirconia (CuO/ZrO₂) catalysts have been investigated for their efficacy in various chemical syntheses. The interaction between copper oxide and zirconia can lead to highly dispersed copper species and enhanced reducibility, which are beneficial for catalytic activity. mdpi.com Research has shown that the loading of CuO on the ZrO₂ support is a critical parameter. For instance, in the benzylation of benzene, a 10 wt. % CuO on porous ZrO₂ showed a significant increase in conversion compared to the bare support, while a 20 wt. % loading resulted in decreased conversion. mdpi.com This suggests that an optimal dispersion of CuO is crucial for maximizing catalytic performance. mdpi.com
The preparation method of CuO/ZrO₂ catalysts also plays a significant role in their final properties. A novel synthesis strategy involving separate nucleation and aging steps has been developed to create a CuO/ZrO₂ precursor with homogeneously distributed copper and zirconium. lookchem.com This method results in a catalyst with enhanced Cu dispersion and the formation of active Cu⁺ centers, which are promising for reactions like the transformation of γ-valerolactone to valerate (B167501) esters. lookchem.com The support's high surface area and controlled porous structure, coupled with the strong interaction between CuO and ZrO₂, contribute to the catalyst's effectiveness. lookchem.com
| Catalyst | Preparation/Key Feature | Application | Key Findings | Reference |
| 10 wt. % CuO/ZrO₂ | Impregnation | Benzylation of benzene | 98% benzyl (B1604629) chloride conversion, attributed to highly dispersed CuO species. mdpi.com | |
| 20 wt. % CuO/ZrO₂ | Impregnation | Benzylation of benzene | 80% benzyl chloride conversion, indicating the importance of optimal CuO loading. mdpi.com | |
| Cu/ZrO₂ | Separate nucleation and aging | γ-valerolactone to valerate esters | Homogeneous CuO dispersion and formation of Cu⁺ active centers. lookchem.com |
Zeolite-encapsulated metal catalysts represent an advanced class of materials where metal nanoparticles are confined within the porous structure of zeolites. This encapsulation provides several advantages, including stabilization of the metal nanoparticles, prevention of leaching, and shape-selectivity. frontiersin.orgnih.gov The hierarchical pore structure of some zeolites, which includes interconnected mesopores, facilitates the transport of reactants and products, enhancing catalytic efficiency. frontiersin.org
The synthesis of these catalysts can be complex, with strategies focused on either post-synthetic encapsulation of metal nanoparticles or one-pot formation. frontiersin.org The choice of method depends on the desired properties and the specific zeolite-metal combination. rsc.org Research has shown that metal-zeolite nanocomposites, such as those containing ruthenium nanoparticles in BEA and ZSM-5 zeolites, exhibit high activity in various catalytic processes. researchgate.net The proximity between the metal and acid sites within the zeolite framework is a critical factor for designing efficient bifunctional catalysts. researchgate.net These materials have shown promise in reactions like Fischer-Tropsch synthesis and the conversion of furfural (B47365) to γ-valerolactone. frontiersin.org
Biocatalytic Synthesis (Enzymatic Esterification)
Enzymatic esterification, particularly using lipases, offers a sustainable and highly selective route for producing esters like propyl valerate under mild reaction conditions.
Lipases from various microbial sources are widely employed as biocatalysts for ester synthesis. Candida rugosa lipase (B570770) (CRL) has been successfully used for the biocatalytic synthesis of pentyl valerate. nih.gov Studies have shown that while the free enzyme may have a higher affinity for the substrates, immobilization can lead to significantly higher conversion rates, reaching up to ~99% for pentyl valerate synthesis. nih.gov
Thermomyces lanuginosus lipase (TLL) is another effective biocatalyst, known for its thermostability. nih.gov It has been utilized in the synthesis of various flavor esters, demonstrating high activity and selectivity. nih.govmdpi.com For instance, TLL has been used in a microfluidic system for the synthesis of methyl butanoate and methyl benzoate, showcasing the potential for continuous flow processes. nih.gov The catalytic efficiency of TLL can be influenced by reaction parameters such as temperature and flow rate. nih.gov
| Lipase Source | Substrates | Key Findings | Reference |
| Candida rugosa | Pentanol, Valeric Acid | Immobilized enzyme achieved ~99% conversion to pentyl valerate, compared to ~19% for free enzyme. nih.gov | |
| Thermomyces lanuginosus | Butyric Acid, Methanol | Demonstrated effective synthesis of methyl butanoate in a continuous flow microreactor. nih.gov | |
| Thermomyces lanuginosus | Various | Produced a thermostable lipase via solid-state fermentation, showing high activity at elevated temperatures. nih.gov |
To enhance the stability and reusability of lipases, various immobilization techniques have been developed. Immobilization prevents enzyme denaturation and simplifies its separation from the reaction medium. mdpi.com
Microemulsion-Based Organogels (MBGs): These gels provide a unique microenvironment for enzymes, entrapping them within the water core of a microemulsion. nih.gov This method can maintain enzyme activity and enhance stability. nih.gov Candida rugosa lipase immobilized in MBGs has been effectively used for the synthesis of pentyl valerate, demonstrating reusability for up to 10 cycles. nih.gov The composition of the MBG, such as the type of surfactant and the water-to-surfactant ratio, can be optimized to maximize ester production. nih.gov
Magnetic Nanocomposites: These materials serve as excellent supports for enzyme immobilization due to their high surface area and magnetic properties, which allow for easy separation and recovery of the biocatalyst. mdpi.comresearchgate.net Lipases have been immobilized on various magnetic nanocomposites, including those based on chitosan-coated Fe₃O₄. researchgate.netnih.gov These immobilized enzymes have shown improved thermal and pH stability compared to the free enzyme. nih.gov For example, a lipase from Bacillus licheniformis immobilized on a functionalized magnetic nanocomposite retained over 80% of its activity after 15 cycles in the synthesis of pentyl valerate. researchgate.netnih.gov Similarly, Candida rugosa lipase has been immobilized on nanocellulose-silica hybrid membranes for pentyl valerate synthesis, demonstrating high conversion yields and excellent reusability. utm.my
| Immobilization Support | Enzyme | Ester Synthesized | Key Findings | Reference |
| Microemulsion-Based Organogels | Candida rugosa lipase | Pentyl Valerate | Reusable for 10 consecutive cycles; ~99% conversion achieved. nih.gov | |
| Chitosan (B1678972)/Fe₃O₄ Magnetic Nanocomposites | Bacillus licheniformis lipase | Pentyl Valerate | Retained >80% relative activity after 15 cycles; achieved 89.2% esterification efficiency. researchgate.netnih.gov | |
| Nanocellulose-Silica Hybrid Membrane | Candida rugosa lipase | Pentyl Valerate | Achieved 91.3% conversion in 3 hours; reusable for up to 14 cycles. utm.my |
Optimization of Biocatalytic Reaction Parameters (e.g., temperature, pH, enzyme concentration, reaction time)
The efficiency of this compound synthesis through biocatalysis is significantly influenced by several key reaction parameters. Researchers have focused on optimizing these conditions to maximize yield and reaction rates. The parameters of temperature, pH, enzyme concentration, and reaction time are intricately linked and their optimization is crucial for an efficient enzymatic process.
Temperature: Temperature plays a dual role in enzymatic reactions; it increases the reaction rate but can also lead to enzyme denaturation at higher values. For the synthesis of short-chain esters like this compound, studies have explored a range of temperatures. For instance, in the synthesis of pentyl valerate using Candida rugosa lipase (CRL), an optimal temperature of 37°C was identified. nih.gov In another study on the synthesis of octyl formate (B1220265) using the commercial immobilized lipase Novozym 435, the highest conversion (81.96%) was achieved at 40°C. nih.gov However, the impact of temperature was relatively low in this case, with only a 4% variation in conversion between 20°C and 50°C. nih.gov For the synthesis of n-propyl acetate (B1210297), an optimal temperature of 50°C was reported. researchgate.net Generally, for lipases like Novozym 435, the optimal temperature is often found to be between 30-60°C. semanticscholar.org
pH: The pH of the reaction medium is a critical factor as it affects the ionization state of the enzyme's amino acid residues, which in turn influences the enzyme's structure and catalytic activity. acs.org An unsuitable pH can lead to irreversible denaturation of the enzyme. For the synthesis of pentyl valerate using CRL immobilized in microemulsion-based organogels, the optimal pH was found to be 7.0. nih.gov Similarly, for the immobilization of Bacillus atrophaeus lipase for pentyl valerate synthesis, a pH of 7.0 was optimal for achieving the highest specific activity. In the synthesis of pentyl valerate using a biocatalyst with immobilized Candida rugosa lipase, an optimal pH of 5 was determined. utm.my Commercial enzymes like Novozym 435 are reported to have a broad optimal pH range, typically between 5 and 9.
Enzyme Concentration: The concentration of the biocatalyst is a key parameter that affects the reaction rate. An increase in enzyme concentration generally leads to a higher conversion rate, up to a certain point where the substrate becomes the limiting factor or enzyme aggregation occurs. acs.org In the synthesis of octyl formate, the conversion increased from 33.23% at an enzyme concentration of 5 g/L to 70.55% at 15 g/L of Novozym 435. nih.gov For the synthesis of n-propyl acetate, an enzyme concentration of 25% (w/v) resulted in a 56% conversion. researchgate.net However, very high enzyme loadings can sometimes be detrimental to the process economics and may lead to mass transfer limitations. mdpi.com
Reaction Time: The reaction time required to reach maximum conversion is another important parameter. Shorter reaction times are generally preferred for industrial applications to increase productivity. For the synthesis of ethyl valerate, a conversion of approximately 92% was achieved in just 105 minutes. researchgate.net In the case of pentyl valerate synthesis using immobilized Bacillus atrophaeus lipase, maximum yield was obtained after 48 hours. researchgate.net The optimization of reaction time is often a trade-off with other parameters like enzyme concentration and temperature.
The interplay of these parameters is often studied using statistical methods like Response Surface Methodology (RSM) to identify the optimal conditions for achieving the highest yield of this compound.
Table 1: Optimization of Reaction Parameters for the Synthesis of Various Short-Chain Esters
| Ester | Biocatalyst | Optimal Temperature (°C) | Optimal pH | Optimal Enzyme Concentration | Reaction Time (h) | Max. Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pentyl Valerate | Candida rugosa lipase (immobilized) | 37 | 7.0 | - | - | ~99 | nih.gov |
| Pentyl Valerate | Bacillus atrophaeus lipase (immobilized) | 60 | - | - | 48 | 92.7 | researchgate.net |
| Ethyl Valerate | Thermomyces lanuginosus lipase (immobilized) | 30.5 | - | 18% (m/v) | 1.75 | ~92 | researchgate.net |
| n-Propyl Acetate | Rhizopus oligosporus lipase (immobilized) | 30 | - | 25% (w/v) | 24 | 56 | researchgate.net |
| Octyl Formate | Novozym 435 | 40 | - | 15 g/L | 1 | 81.96 | nih.gov |
This table presents data for esters similar to this compound to illustrate typical optimization parameters.
Reusability and Stability of Biocatalysts in Long-Term Synthesis
Reusability: Research has consistently demonstrated the excellent reusability of immobilized lipases in ester synthesis. For instance, in the production of pentyl valerate, microemulsion-based organogels containing Candida rugosa lipase were successfully reused for 10 consecutive cycles. nih.gov Another study on pentyl valerate synthesis showed that immobilized Bacillus atrophaeus lipase retained about 70% of its initial activity after 10 cycles of application. researchgate.net In the synthesis of octyl formate, Novozym 435 maintained its activity at approximately 94.86% for 10 reaction cycles. semanticscholar.org The ability to be reused multiple times without a significant loss of activity is a key performance indicator for an industrial biocatalyst. acs.org
Stability: The stability of the biocatalyst is influenced by the immobilization technique and the support material used. Immobilization can enhance the enzyme's stability against changes in temperature and pH. acs.org For example, a biocatalyst with immobilized Candida rugosa lipase for pentyl valerate synthesis exhibited a half-life of approximately 120 hours and excellent storage stability at 4°C. utm.my In another case, immobilized Bacillus atrophaeus lipase retained about 90% of its initial activity after 10 days of storage. researchgate.net The choice of a suitable support material can prevent enzyme leaching and maintain the enzyme's three-dimensional structure, which is crucial for its catalytic function. mdpi.com
Table 2: Reusability of Immobilized Lipases in the Synthesis of Various Short-Chain Esters
| Ester | Biocatalyst | Number of Cycles | Remaining Activity (%) | Reference |
|---|---|---|---|---|
| Pentyl Valerate | Candida rugosa lipase (immobilized in organogels) | 10 | - | nih.gov |
| Pentyl Valerate | Bacillus atrophaeus lipase (immobilized) | 10 | ~70 | researchgate.net |
| Pentyl Valerate | Candida rugosa lipase (immobilized on membrane) | 14 | - | utm.my |
| Octyl Formate | Novozym 435 | 10 | ~94.86 | semanticscholar.org |
| n-Propyl Acetate | Thermomyces lanuginosus lipase (immobilized) | 6 | ~50 | researchgate.net |
This table presents data for esters similar to this compound to illustrate the reusability of biocatalysts.
Theoretical and Computational Chemistry Studies
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of propyl valerate (B167501), such as its stable conformations, geometric parameters, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a widely used method for studying the conformational landscape and predicting the spectroscopic properties of esters like propyl valerate due to its balance of accuracy and computational cost. mdpi.com DFT calculations are employed to optimize molecular geometries, determine vibrational frequencies, and predict electronic spectra. researchgate.net
Conformational analysis of esters using DFT helps identify the most stable geometric arrangements of the molecule. For instance, studies on related esters have shown that different rotational conformers can exist, and their relative energies can be accurately calculated. mdpi.com For example, in a study on methyl hexanoate (B1226103), DFT calculations were used to identify 36 unique conformers by systematically rotating key dihedral angles. mdpi.com The choice of functional, such as B3LYP or ωB97X-D, combined with an appropriate basis set like 6-311++G(d,p), is crucial for obtaining reliable results that align with experimental data. mdpi.comchemrxiv.org The most stable conformers are typically those with an anti-arrangement in the carbon backbone to minimize steric hindrance. mdpi.com
DFT is also instrumental in predicting spectroscopic properties. Calculated vibrational frequencies, after appropriate scaling, often show good agreement with experimental FT-IR and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. researchgate.netscience.gov Similarly, time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which can be compared with experimental UV-Vis spectra to understand electronic transitions. mdpi.com
Table 1: Example of DFT Functionals Used in Ester Analysis
| Functional | Application | Reference |
|---|---|---|
| B3LYP | Conformational analysis, Spectroscopic properties | mdpi.com |
| ωB97X-D | Conformational analysis, UV spectra prediction | mdpi.comchemrxiv.org |
| M06-2X | Thermochemistry, Kinetics | acs.orgresearchgate.net |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a high level of theory for calculating molecular structures and energies. nih.gov Methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are often used as benchmarks for their accuracy. acs.orgacs.org
For esters, ab initio calculations are crucial for obtaining precise geometric parameters (bond lengths and angles) and conformational energies. acs.org For example, MP2 with the 6-311++G(d,p) basis set has been successfully used for the conformational analysis of various esters, including ethyl butyrate, a structural isomer of this compound. rsc.org High-level CCSD(T) calculations, extrapolated to the complete basis set (CBS) limit, are considered the "gold standard" for energy calculations and are used to benchmark other methods. acs.orgacs.org
These calculations have been instrumental in studying the potential energy surfaces of esters, revealing the barriers to internal rotation and the relative stabilities of different conformers. acs.org For instance, a study on methyl propionate (B1217596) utilized MP2/6-311G(d,p) for geometry optimizations and frequency calculations, while electronic energies were refined using CCSD(T)/cc-pVTZ. acs.org Such detailed calculations are essential for understanding the molecule's fundamental behavior and for providing accurate input data for kinetic modeling. researchgate.net
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a key tool for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. It allows for the characterization of transient species like transition states and the calculation of reaction rates.
Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. utexas.edulibretexts.org According to TST, the rate of a reaction is determined by the rate at which reactant molecules pass through a high-energy transition state to form products. utexas.edu The rate constant (k) is related to the Gibbs free energy of activation (ΔG‡) through the Eyring equation. utexas.eduyoutube.com
Computational methods are used to locate the transition state structure on the potential energy surface and to calculate its energy and vibrational frequencies. acs.org This information, along with similar data for the reactants, allows for the determination of the activation energy and the pre-exponential factor in the Arrhenius equation. libretexts.org For reactions involving esters, conventional TST, often with corrections for quantum mechanical tunneling (e.g., Eckart tunneling), is used to calculate high-pressure limit rate constants over a wide range of temperatures. acs.orgacs.org These theoretical rate constants can then be compared with experimental values to validate the proposed reaction mechanism. researchgate.net
Hydrogen atom abstraction is a key initial step in the atmospheric oxidation of esters like this compound. rsc.org These reactions are often initiated by radicals such as hydroxyl (OH) and chlorine (Cl). Computational studies have been extensively performed to understand the kinetics and site-specificity of these reactions for various esters. researchgate.netresearchgate.net
Theoretical investigations into the reaction of esters with OH radicals and Cl atoms involve calculating the activation barriers for H-atom abstraction from different carbon atoms in the ester molecule. acs.orgresearchgate.net For instance, studies on related esters have shown that H-atom abstraction is most favorable from the methylene (B1212753) group adjacent to the ester oxygen (-O-CH2-), as this position leads to the formation of a more stable radical. researchgate.netrsc.org
Calculations using methods like DFT and ab initio (e.g., CBS-QB3) can predict the branching ratios for abstraction at different sites. researchgate.netacs.org For example, in the Cl-atom initiated oxidation of ethyl propionate, it was found that H-abstraction occurs preferentially from the -OCH2- group. researchgate.net The rate constants for these abstraction reactions are calculated using TST, providing valuable data for atmospheric chemistry models. acs.orgacs.org These studies help to predict the atmospheric lifetime and the potential for photochemical ozone creation of these compounds. rsc.org
Table 2: Calculated Rate Coefficients for H-Abstraction from Esters by OH Radicals
| Ester | Method | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference |
|---|---|---|---|
| Methyl Propionate | Theoretical (TST) | ~0.4 x 10⁻¹² (Calculated values vary) | acs.org |
| Methyl Butyrate | Experimental | (3.30 ± 0.25) x 10⁻¹² | acs.org |
| Methyl Valerate | Experimental | (4.83 ± 0.55) x 10⁻¹² | acs.org |
Simulation of Solvent-Solute Interactions and Solvation Effects
The behavior of this compound in a liquid phase is significantly influenced by its interactions with the surrounding solvent molecules. Molecular simulations provide a way to study these complex interactions and their effects on the properties and reactivity of the solute.
The process of solvation involves various interactions, including electrostatic, van der Waals, and hydrogen bonding. kobv.dekpfu.ru The free energy of solvation, which is a key thermodynamic parameter, can be decomposed into these different contributions. kobv.de Molecular dynamics (MD) simulations, using force fields like OPLS, can model the dynamic behavior of the solute and solvent molecules, providing insights into the structure of the solvation shell. chemrxiv.org
Computational models like the Reference Interaction Site Model (RISM) combined with the Kovalenko-Hirata (KH) closure can be used to calculate solvation free energies and analyze solute-solvent radial distribution functions. nih.govresearchgate.net These analyses reveal the specific sites of interaction between the solute and solvent molecules. For example, the oxygen atoms of the ester group in this compound are expected to act as hydrogen bond acceptors in protic solvents. kpfu.ru Understanding these interactions is crucial for predicting solubility, reaction rates in solution, and partitioning behavior in different environments. researchgate.netmdpi.com The choice of solvent can significantly alter the stability of different conformers and the energy barriers of reactions. kpfu.ru
Environmental Fate and Degradation Research
Biodegradation Pathways and Microbial Metabolism
The biodegradation of esters like propyl valerate (B167501) is a critical process in their removal from the environment. While specific studies on propyl valerate are limited, the general pathways for aliphatic esters are well-understood and primarily involve hydrolysis to an alcohol and a carboxylic acid. In this case, this compound would be hydrolyzed to propanol (B110389) and valeric acid.
Microorganisms, including bacteria and fungi, are known to degrade polyesters and other esters found in the environment. researchgate.net These microorganisms produce enzymes, such as esterases and lipases, that catalyze the hydrolysis reaction. The resulting propanol and valeric acid can then be further metabolized by a wide range of microorganisms. benchchem.com Valeric acid can be utilized in pathways like the fatty acid degradation pathway. nih.gov The degradation of such compounds often converges into central metabolic pathways like the citric acid cycle. science.gov The efficiency of this biodegradation can be influenced by various environmental factors, including the presence of other organic compounds and the specific microbial communities present. nih.gov For instance, some microbial communities have demonstrated high removal efficiencies for various organic pollutants in environments like membrane bioreactors. nih.gov
General Biodegradation Reaction for this compound:
this compound + H₂O → Propanol + Valeric Acid
The subsequent metabolism of propanol and valeric acid by microorganisms leads to their mineralization into carbon dioxide and water under aerobic conditions. In anaerobic environments, the degradation process can be more complex, potentially involving different microbial consortia and metabolic pathways. epa.gov
Atmospheric Degradation Mechanisms (e.g., Photo-oxidation, OH Radical Reactions)
Once volatilized into the atmosphere, this compound is subject to degradation primarily through photo-oxidation. The most significant atmospheric oxidant is the hydroxyl (OH) radical, which is photochemically produced in the troposphere. rsc.org The reaction of OH radicals with esters like this compound is a key removal pathway. nih.gov
The degradation process is initiated by the abstraction of a hydrogen atom from the ester molecule by an OH radical. rsc.org This leads to the formation of an alkyl radical, which then undergoes further reactions in the presence of oxygen (O₂) and nitrogen oxides (NOx), leading to the formation of various degradation products. conicet.gov.ar
Studies on similar esters, such as amyl acetate (B1210297) and methyl valerate, provide insight into the likely degradation products of this compound. rsc.orgacs.org These products can include aldehydes (e.g., formaldehyde, acetaldehyde), organic acids, and other oxygenated volatile organic compounds. rsc.orgconicet.gov.ar These secondary pollutants can contribute to the formation of tropospheric ozone and photochemical smog. conicet.gov.ar
The rate of reaction with OH radicals determines the atmospheric lifetime of the compound. For methyl valerate, a structurally similar compound, the rate constant for its reaction with OH radicals has been determined, allowing for the estimation of its atmospheric lifetime. acs.org
Table of Atmospheric Reaction Rate Constants for Structurally Similar Esters
| Compound | Rate Constant (k_OH) at Room Temperature (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ_OH) |
|---|---|---|
| Methyl propionate (B1217596) | (0.83 ± 0.09) x 10⁻¹² | ~13.7 days |
| Methyl butyrate | (3.30 ± 0.25) x 10⁻¹² | ~3.5 days |
| Methyl valerate | (4.83 ± 0.55) x 10⁻¹² | ~2.4 days |
| Methyl caproate | (7.15 ± 0.70) x 10⁻¹² | ~1.6 days |
Data sourced from studies on methyl esters and amyl acetate. rsc.orgacs.org The atmospheric lifetime is an estimate based on a typical global average OH radical concentration.
Volatilization and Distribution in Environmental Compartments (e.g., water, soil, air)
The distribution of this compound in the environment is governed by its physical and chemical properties, such as its vapor pressure and water solubility. Due to its relatively high vapor pressure, this compound is expected to volatilize readily from water and soil surfaces into the atmosphere. nih.gov This volatilization is a significant process in its environmental distribution. atamanchemicals.com
Once in the atmosphere, it can be transported over distances before being degraded or deposited back to the Earth's surface through wet or dry deposition. Its presence in the air is primarily as a vapor. nih.gov
In water, the solubility of this compound is low. Its tendency to move from water to air can be estimated by its Henry's Law constant. For similar compounds like valeraldehyde, volatilization from water surfaces is an important fate process. nih.gov While in water, it can be subject to hydrolysis and biodegradation.
In soil, the mobility of this compound is influenced by its adsorption to soil organic matter. Compounds with low to moderate lipophilicity, like many esters, are expected to have some mobility in soil. scirp.org However, volatilization from moist soil surfaces is likely to be a more significant fate process than leaching into groundwater. nih.gov Biodegradation is also a key removal process in the soil compartment.
Applications in Flavor Chemistry and Specialized Chemical Systems
Role as Flavor Ester in Food Aroma Chemistry Research (Focus on Chemical Synthesis and Identification)
Propyl valerate (B167501) is a key compound in the study of food aromas, where research focuses on both its synthesis for commercial use and its identification as a natural component of food volatiles.
The industrial production of propyl valerate is primarily achieved through the esterification of n-propanol with valeric acid (pentanoic acid). This reaction is typically catalyzed by an acid, such as sulfuric acid. The synthesis process can be optimized by controlling several key parameters to maximize the yield and purity of the resulting flavor ester. One common method is azeotropic esterification, which helps to drive the reaction towards the product side by removing water as it is formed.
Another approach involves the catalytic conversion from biomass-derived levulinic acid. This process includes the hydrogenation of levulinic acid to form valeric acid, which is then esterified with propanol (B110389). This "green" synthesis route is gaining attention as a more sustainable alternative to traditional chemical synthesis.
| Parameter | Typical Range/Condition |
| Reactants | n-Propanol and Valeric Acid |
| Catalyst | Acid catalyst (e.g., Sulfuric Acid) |
| Method | Azeotropic Esterification |
| Alternative Synthesis | Catalytic conversion from Levulinic Acid |
This table summarizes the key parameters in the industrial synthesis of this compound.
Short-chain esters like this compound are stable liquids at room temperature and are utilized as building blocks for more complex molecules, such as fragrances, where chemical modifications are necessary to enhance stability or compatibility within various product formulations. portlandpress.com
This compound is a fatty acid ester that contributes a distinct fruity and sweet odor to various products. nih.govplos.org Its aroma is often described as being similar to pineapple, apple, or pear. researchgate.nethmdb.ca This characteristic scent is a direct result of its chemical structure, specifically the combination of a five-carbon valerate chain and a three-carbon propyl group. researchgate.net The interaction of this molecule with olfactory receptors triggers a signal that the brain perceives as a fruity aroma. researchgate.net
| Fruit/Food | Associated Aroma/Flavor | Related Esters Identified |
| Apples | Fruity | Propyl hexanoate (B1226103), Butyl hexanoate, Pentyl hexanoate hmdb.ca |
| Passion Fruit | Fruity | Ethyl butanoate, Ethyl hexanoate frontiersin.org |
| General Flavoring | Pineapple | Propyl pentanoate (n-propyl n-valerate) hmdb.ca |
This table illustrates the contribution of this compound and related esters to the flavor profiles of various fruits.
Use as Industrial Intermediate in Organic Synthesis
Beyond its role in the flavor and fragrance industry, this compound serves as a valuable industrial intermediate in organic synthesis. nih.gov Its ester functional group can undergo various chemical transformations, making it a versatile building block for the production of other chemical compounds. nih.gov
One of the primary reactions it undergoes is hydrolysis, where under acidic or basic conditions, it breaks down into valeric acid and propanol. researchgate.net This reversible reaction is fundamental in processes where valeric acid, derived from biomass, is a target product. researchgate.net
Furthermore, this compound can be used as a solvent in certain chemical reactions and industrial processes due to its ability to dissolve a range of organic compounds. researchgate.net This property is beneficial in applications such as coatings and adhesives. researchgate.net The compound's oxidation and combustion characteristics are also of interest, particularly in the context of its potential use as a fuel additive. researchgate.net
Research on Material Processing Agents (e.g., Surfactant Properties in Chemical Formulations)
The properties of esters like this compound are being investigated for their potential use as material processing agents. While direct research on this compound as a surfactant is not extensively documented, the broader class of esters is known to have applications in this area. For example, some esters are used to increase flow in paints and can be found in printing inks. hmdb.ca
In the context of chemical formulations, related compounds like betamethasone-17-valerate (B13397696) have been studied in hydrophilic creams, where excipients with emulsifying and surfactant properties are crucial for the stability and efficacy of the formulation. nih.gov The solubility characteristics of esters in both aqueous and organic solvents are a key factor in these applications. hmdb.ca
Investigative Roles in Biofluid Analysis and Metabolomics (Non-Human Context)
The analysis of volatile organic compounds (VOCs) in biofluids is an expanding area of research in non-human metabolomics, with applications in animal health, behavior, and disease diagnostics. This compound has been identified as one of the VOCs present in the feces of domestic cats (Felis catus). researchgate.net In a study investigating the volatile components of cat feces using gas chromatography-mass spectrometry, this compound was among the twenty-four compounds detected. researchgate.net This type of research aims to understand chemical communication between animals and how factors like age and sex influence the chemical profile of their waste. researchgate.net
The detection and quantification of short-chain fatty acids and their esters in various biological matrices, including feces and plasma, are of significant interest in animal studies. nih.gov These compounds can serve as biomarkers for various physiological and pathological states. nih.govnih.gov For instance, the analysis of VOCs is being explored for the diagnosis of diseases in various animal species. nih.gov While not specific to this compound, research on the decomposition of animal remains has identified a range of esters, including propyl propionate (B1217596) and propyl butyrate, as part of the volatile profile, highlighting the role of these compounds in biological processes. nih.gov
The analytical techniques for detecting such volatile compounds are continually being refined. Methods like gas chromatography-mass spectrometry are standard for identifying VOCs in complex samples from animal models.
Q & A
Q. What are the standard synthesis protocols for propyl valerate, and how can reaction parameters be optimized?
this compound is typically synthesized via esterification of valeric acid with propanol, catalyzed by acid (e.g., sulfuric acid) . Key parameters include molar ratios (e.g., 1:1.2 acid-to-alcohol ratio), temperature (80–100°C), and catalyst concentration (1–5% w/w). Optimization involves Design of Experiments (DOE) to evaluate interactions between variables like reaction time and temperature. Perry’s Chemical Engineers’ Handbook provides thermodynamic data for equilibrium calculations . Gas chromatography (GC) with flame ionization detection is recommended for purity analysis .
Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?
- Gas Chromatography-Mass Spectrometry (GC-MS): Effective for volatile ester quantification. Use a polar capillary column (e.g., DB-WAX) and internal standards (e.g., methyl heptanoate) to correct for matrix effects .
- High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile derivatives. Reverse-phase C18 columns with UV detection at 210 nm are common .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the propyl ester group (δ 0.9–1.1 ppm for CH₃, δ 4.0–4.2 ppm for CH₂-O) .
Intermediate Research Questions
Q. How can researchers design experiments to assess this compound’s solubility and stability under varying conditions?
- Solubility Studies: Use shake-flask methods with solvents of varying polarity (water, ethanol, hexane). Measure saturation points via gravimetric analysis .
- Stability Testing: Accelerated degradation studies under thermal (40–60°C), oxidative (H₂O₂ exposure), and hydrolytic (pH 2–12) conditions. Monitor ester hydrolysis via titrimetry or GC .
- Data Interpretation: Apply the Arrhenius equation to predict shelf life and identify degradation pathways (e.g., acid-catalyzed hydrolysis) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Logistic Regression: Models binary outcomes (e.g., cell viability vs. concentration) .
- ANOVA with Tukey’s HSD: Compares mean effects across multiple concentrations .
- EC₅₀ Calculation: Use nonlinear regression (e.g., four-parameter logistic curve) to determine half-maximal effective concentrations .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved?
Contradictions often arise from variability in experimental models (e.g., in vitro vs. in vivo systems) or analytical sensitivity. Strategies include:
- Meta-Analysis: Pool data from independent studies to identify trends .
- Cross-Validation: Replicate experiments using standardized protocols (e.g., OECD guidelines) .
- Mechanistic Studies: Use isotopic labeling (e.g., ¹³C-valerate) to trace metabolic pathways and confirm bioactivity .
Q. What advanced techniques elucidate this compound’s role in microbial metabolite interactions?
- Metagenomics: Sequence gut microbiota to identify valerate-producing taxa (e.g., Clostridium spp.) .
- Stable Isotope Probing (SIP): Track ¹³C-propyl valerate incorporation into microbial biomass .
- Correlation Networks: Use Spearman’s rank correlation to link valerate concentrations with microbial abundance shifts .
Methodological Considerations
Q. How should researchers address sampling bias in environmental studies of this compound?
- Stratified Sampling: Divide samples by environmental compartments (soil, water, air) to ensure representativeness .
- Quality Control: Spike recovery tests (e.g., 80–120% recovery) validate extraction efficiency .
Q. What computational tools predict this compound’s physicochemical properties?
- QSPR Models: Quantitative Structure-Property Relationships estimate logP, boiling point, and toxicity .
- Molecular Dynamics Simulations: Simulate solvent interactions and diffusion coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
